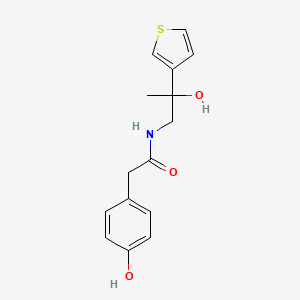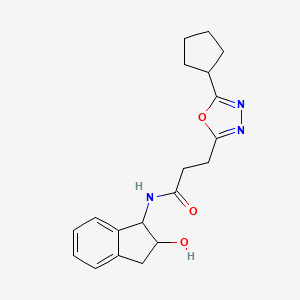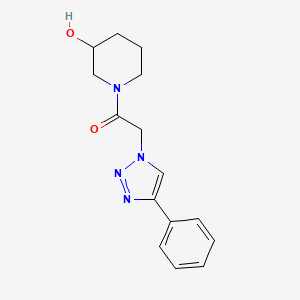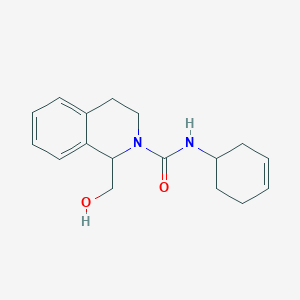![molecular formula C18H17FN2O B6641057 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol, also known as FQME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol exerts its therapeutic effects through several mechanisms of action. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and survival. 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol also modulates the activity of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects. In addition, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been shown to modulate the activity of immune cells, which may contribute to its potential immunomodulatory effects.
Biochemical and Physiological Effects:
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in cancer cell growth and survival. 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol also modulates the activity of neurotransmitters in the brain, which may contribute to its potential neuroprotective effects. In addition, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been shown to modulate the activity of immune cells, which may contribute to its potential immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain assays. In addition, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has not been extensively studied in humans, which may limit its potential clinical applications.
Orientations Futures
There are several future directions for 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol research. One direction is to further investigate its potential therapeutic properties in cancer research, neurology, and immunology. Another direction is to optimize its synthesis method to improve yields and purity. Additionally, future research could focus on developing new formulations of 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol to improve its solubility and bioavailability. Finally, more studies are needed to determine the safety and efficacy of 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol in humans.
Méthodes De Synthèse
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol is synthesized through a multi-step process that involves the reaction of 6-fluoro-8-quinolinol with 4-aminobenzyl alcohol in the presence of a reducing agent. The resulting product is then purified through column chromatography to obtain pure 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol. This synthesis method has been optimized to produce high yields of 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol with good purity.
Applications De Recherche Scientifique
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and immunology. In cancer research, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol has also been shown to modulate the immune system, making it a potential candidate for immunotherapy.
Propriétés
IUPAC Name |
2-[4-[(6-fluoroquinolin-8-yl)methylamino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-10-14-2-1-8-20-18(14)15(11-16)12-21-17-5-3-13(4-6-17)7-9-22/h1-6,8,10-11,21-22H,7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKAESFQYUMPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CNC3=CC=C(C=C3)CCO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
![1-(2-Methylphenoxy)-3-[3-(2-methylpropoxy)pyrrolidin-1-yl]propan-2-ol](/img/structure/B6640982.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)
![1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)
![1-(2-Hydroxyethyl)-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641009.png)

![2-cyclohexyloxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide](/img/structure/B6641034.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)

![1-[2-(3-Chlorophenyl)ethyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B6641071.png)

![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)
